molecular formula C15H21IN2O3 B3105577 tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate CAS No. 1539292-58-4

tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate

Cat. No.: B3105577
CAS No.: 1539292-58-4
M. Wt: 404.24 g/mol
InChI Key: RQXYNVRRVMRPKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-(4-iodophenylcarbamoyl)propylcarbamate: is a chemical compound with the molecular formula C15H22IN2O3. It is characterized by the presence of an iodophenyl group, which is bonded to a carbamate moiety. This compound is often used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: tert-Butyl 3-(4-iodophenylcarbamoyl)propylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .

Biology and Medicine: It may also serve as a probe in biochemical studies to investigate enzyme interactions and pathways .

Industry: In the industrial sector, this compound can be utilized in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with a substituted carboxylic acid. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which help in achieving high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodophenyl group in tert-butyl 3-(4-iodophenylcarbamoyl)propylcarbamate can undergo substitution reactions, where the iodine atom is replaced by other substituents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodophenyl group.

    Hydrolysis: The carbamate moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are used.

Major Products Formed:

    Substitution Reactions: Products depend on the substituent introduced.

    Oxidation: Products include oxidized derivatives of the iodophenyl group.

    Reduction: Reduced forms of the iodophenyl group.

    Hydrolysis: Corresponding amine and carboxylic acid.

Comparison with Similar Compounds

  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl 2-(substituted benzamido)phenylcarbamate

Comparison: tert-Butyl 3-(4-iodophenylcarbamoyl)propylcarbamate is unique due to its propyl linker, which provides additional flexibility and spatial orientation compared to similar compounds. This structural difference can influence its reactivity and interaction with molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[4-(4-iodoanilino)-4-oxobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O3/c1-15(2,3)21-14(20)17-10-4-5-13(19)18-12-8-6-11(16)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXYNVRRVMRPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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